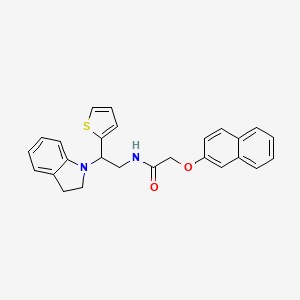

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Description

N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a heterocyclic acetamide derivative featuring an indoline (indolin-1-yl) core, a thiophen-2-yl substituent, and a naphthalen-2-yloxy moiety. This compound’s structure integrates multiple pharmacophoric elements:

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2S/c29-26(18-30-22-12-11-19-6-1-2-8-21(19)16-22)27-17-24(25-10-5-15-31-25)28-14-13-20-7-3-4-9-23(20)28/h1-12,15-16,24H,13-14,17-18H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPVRZSLWBAIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indoline Moiety: Starting with an indole derivative, the indoline ring can be formed through hydrogenation under catalytic conditions.

Introduction of the Thiophene Group: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

Attachment of the Naphthalene Group: The naphthalene moiety can be attached through an etherification reaction, where a naphthol derivative reacts with an appropriate alkyl halide.

Final Assembly: The final compound is assembled through an amide coupling reaction, where the intermediate products are combined using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized at the indoline or thiophene rings using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: m-CPBA, potassium permanganate, or hydrogen peroxide.

Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the acetamide group could produce the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure positions it as a promising candidate in drug development, particularly in targeting cancer and viral infections.

Anticancer Activity :

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole and thiophene structures have shown the ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5 - 10 |

| A549 (Lung Cancer) | 10 - 15 |

| HeLa (Cervical Cancer) | 8 - 12 |

In vitro studies indicated that this compound could effectively inhibit the proliferation of these cancer cell lines, suggesting its potential as a therapeutic agent against cancer.

Antiviral Properties

The compound has also been investigated for its antiviral activity. It has shown promise in inhibiting RNA-dependent RNA polymerase (RdRp) of viruses such as SARS-CoV-2 and Influenza A virus.

Case Study :

In a laboratory setting, the compound demonstrated an EC50 value of against SARS-CoV-2 with minimal cytotoxicity (>100 µM), indicating its potential as an antiviral agent .

Industrial Applications

In addition to its medicinal applications, this compound can serve as a building block for synthesizing more complex molecules in materials science and organic synthesis. Its unique chemical properties allow it to be utilized in:

- Development of New Materials : The thiophene moiety enhances electronic properties, making it suitable for applications in organic electronics.

- Chemical Processes : Its ability to undergo various chemical reactions such as oxidation and reduction can be exploited in synthetic chemistry.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features :

- Naphthalene Positional Isomerism : The naphthalen-2-yloxy group in the target compound vs. naphthalen-1-yloxy in may alter binding modes due to steric and electronic differences.

- Heterocyclic Cores : Morpholine (in ) and piperazine (in ) enhance solubility, whereas indoline and thiophene (in the target) may favor interactions with hydrophobic targets.

Pharmacological Activity

- Cytotoxicity: The morpholinoethyl analogue’s potency suggests that naphthalen-2-yloxy acetamides are promising scaffolds for anticancer agents.

- Enzyme Inhibition: The benzooxazole-hydroxyphenyl analogue’s immunoproteasome activity highlights the role of aryl substituents in target engagement.

Spectroscopic Characterization

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C₁₄H₁₅N₃O₂S

- Molecular Weight : 428.5 g/mol

- CAS Number : 898407-41-5

The structure incorporates an indoline moiety, a thiophene ring, and a naphthalenic component, which contribute to its diverse biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Indoline Moiety : This can be achieved through the reduction of indole derivatives.

- Introduction of the Thiophene Ring : This is often done via cross-coupling reactions such as Suzuki or Stille coupling.

- Formation of the Naphthamide Group : The final step involves amide coupling using appropriate reagents like EDCI or DCC.

Anticancer Properties

Research has indicated that derivatives of indole and thiophene exhibit significant anticancer activities. For instance, studies have shown that certain synthesized compounds demonstrate selective cytotoxicity against various cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers.

A notable study evaluated new derivatives with IC50 values indicating potent anticancer activity:

- IC50 Values for selected compounds against HCT-116:

- Compound A:

- Compound B:

- Compound C:

These compounds were observed to cause cell cycle arrest at the S and G2/M phases, suggesting a mechanism similar to S-phase-dependent chemotherapy drugs .

The anticancer activity is believed to arise from direct interactions with tumor cell DNA and interference with cell cycle progression. The presence of both indole and thiophene rings enhances the ability to bind to biological targets effectively .

Case Studies

- Study on Indole Derivatives : A comprehensive evaluation of synthesized indole derivatives showed promising results against HCT-116 cell proliferation. The study highlighted the importance of structural modifications in enhancing biological activity .

- Antiviral Potential : Some research suggests that similar compounds exhibit antiviral properties against various viruses, including hepatitis C and influenza strains, although specific data on this compound is still limited .

Summary Table of Biological Activities

| Activity Type | Target Cells | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HCT-116 | 7.1 - 11.9 | Cell cycle arrest |

| Antiviral | Various viruses | Not specified | Inhibition of viral replication |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, and how do reaction conditions impact yield?

- Methodology : The compound can be synthesized via multi-step reactions, including coupling of indoline and thiophene moieties followed by acetamide formation. Key steps involve:

- 1,3-Dipolar Cycloaddition : For assembling heterocyclic components, as demonstrated in analogous acetamide syntheses using copper-catalyzed azide-alkyne reactions .

- Amide Coupling : Use of reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for activating carboxylic acids, ensuring efficient coupling under mild conditions (0–5°C, anhydrous solvents) .

- Solvent Optimization : Polar aprotic solvents (e.g., DCM, DMF) enhance reactivity, while aqueous workup and recrystallization (ethanol) improve purity .

Q. How is structural integrity validated post-synthesis, and what analytical techniques are critical?

- Methodology :

- Spectroscopy :

- IR : Confirm presence of amide C=O (~1670 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and ether C-O (~1250 cm⁻¹) stretches .

- NMR : Analyze proton environments (e.g., indoline NH ~10.7 ppm, thiophene protons ~7.2–7.8 ppm) and carbon shifts (amide carbonyl ~165 ppm) .

- HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns to confirm molecular formula .

- TLC Monitoring : Hexane:ethyl acetate (8:2) systems track reaction progress and isolate intermediates .

Advanced Research Questions

Q. What strategies address stereochemical challenges during synthesis, particularly at the indoline-thiophene junction?

- Methodology :

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to control stereocenters during cyclization or coupling steps.

- Crystallographic Analysis : Resolve racemic mixtures via X-ray diffraction (SHELX programs) to confirm absolute configuration .

- Dynamic Kinetic Resolution : Optimize reaction kinetics (temperature, solvent polarity) to favor desired diastereomers .

Q. How can X-ray crystallography resolve conformational ambiguities in the naphthalenyloxy-acetamide moiety?

- Methodology :

- Data Collection : High-resolution (≤1.0 Å) datasets collected at low temperature (100 K) minimize thermal motion artifacts .

- SHELX Refinement : Use SHELXL for least-squares refinement, incorporating restraints for flexible groups (e.g., naphthalenyloxy rotation) .

- Validation Tools : Apply PLATON/CHECKCIF to detect geometry outliers (e.g., bond angle deviations >5°) and ensure compliance with IUCr standards .

Q. How should researchers resolve contradictory spectroscopic data, such as unexpected NOE correlations or split NMR signals?

- Methodology :

- Variable Temperature NMR : Probe dynamic processes (e.g., rotamerism) by acquiring spectra at 25°C and −40°C .

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to identify conformational preferences .

- Heteronuclear Correlation (HSQC/HMBC) : Map through-space and through-bond interactions to assign ambiguous signals .

Methodological Considerations

- Reproducibility : Document solvent purity (anhydrous DMF), catalyst loading (10 mol% Cu(OAc)₂), and reaction times (6–8 h) to ensure consistency .

- Byproduct Management : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted azides or alkynes .

- Scale-Up Challenges : Address exothermicity in coupling steps via controlled addition of TBTU and ice baths to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.